molecular formula C12H12O4 B1268053 Ethyl 7-methoxy-1-benzofuran-2-carboxylate CAS No. 50551-58-1

Ethyl 7-methoxy-1-benzofuran-2-carboxylate

Cat. No. B1268053
CAS RN: 50551-58-1
M. Wt: 220.22 g/mol
InChI Key: SXCMZYVXJUJIDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 7-methoxy-1-benzofuran-2-carboxylate and related compounds involves complex chemical reactions, often starting from basic benzofuran derivatives. For instance, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound with a related structure, is synthesized through a Cope rearrangement followed by dichlorodicyanobenzoquinone usage and O-methylation. This process underscores the intricate steps required to construct benzofuran derivatives' skeletons and highlights the thermal rearrangements these compounds can undergo at elevated temperatures (Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis

The molecular structure of ethyl 7-methoxy-1-benzofuran-2-carboxylate is characterized by the presence of a benzofuran moiety, which significantly influences its chemical behavior and properties. Crystal structure studies of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provide insights into their crystallization patterns, hydrogen bonding, and overall molecular conformation, which are critical for understanding the compound's interactions and reactivity (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Ethyl 7-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, such as O-arylation, which allows for the formation of O-arylhydroxylamines and substituted benzofurans, showcasing its versatility in synthetic chemistry. This reaction pathway is facilitated by palladium catalysis, illustrating the compound's potential as a precursor in the synthesis of complex molecules (Maimone & Buchwald, 2010).

Scientific Research Applications

Synthesis and Biological Activities

  • Benzofuran derivatives, including ethyl 7-methoxy-1-benzofuran-2-carboxylate, have been synthesized and characterized for their biological activities. Studies have demonstrated the potential of these compounds in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Analgesic Activity

  • Research has been conducted on substituted 1-benzofurans and 1-benzothiophenes, exploring their potential as analgesics. This research includes compounds related to ethyl 7-methoxy-1-benzofuran-2-carboxylate, highlighting their significance in medicinal chemistry (Rádl et al., 2000).

Methodology in Synthesis

  • An alternate method for synthesizing 2-aryl/alkyl-5-bromo-7-methoxy benzofurans, which can include ethyl 7-methoxy-1-benzofuran-2-carboxylate, has been reported. This method has applications in synthesizing biologically active natural products like Egonol and Homoegonol (More & Mali, 2016).

Photochemical Studies

  • Photochemical studies involving ethyl 5-phenylazo-benzofuran-2-carboxylate, a compound structurally related to ethyl 7-methoxy-1-benzofuran-2-carboxylate, have been conducted. These studies focus on cis/trans isomerization processes which are significant in understanding the photochemical behavior of benzofuran derivatives (Shen Yong-jia, 2010).

Enantiomeric Neolignans Studies

  • Research involving enantiomeric neolignans, such as ethyl 3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl] propanoate, has been conducted. These studies are significant in exploring the chemical diversity and potential applications of benzofuran derivatives in various fields (Chen et al., 2010).

Future Directions

Benzofuran compounds, including Ethyl 7-methoxy-1-benzofuran-2-carboxylate, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on exploring these potentials further.

properties

IUPAC Name

ethyl 7-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(13)10-7-8-5-4-6-9(14-2)11(8)16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCMZYVXJUJIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334598
Record name Ethyl 7-methoxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methoxy-1-benzofuran-2-carboxylate

CAS RN

50551-58-1
Record name Ethyl 7-methoxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50551-58-1
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Synthesis routes and methods I

Procedure details

To N,N-dimethylformamide (300 ml), o-vanillin (25.2 g), ethyl chloroacetate (23.5 ml) and potassium carbonate (45 mg) were added and the resulting mixture was stirred at 120° C. for 14 hours. The reaction mixture was filtered to remove insoluble inorganic salts, and 1N hydrochloric acid (50 ml) was added to the mixture to stop the reaction. Distilled water (250 ml) was added and the resulting mixture was extracted 4 times with totally 150 ml of ethyl acetate containing 15% of n-hexane. The organic layers were washed with distilled water (100 ml) and with saturated brine (100 ml), and dried over anhydrous sodium sulfate. The sodium sulfate was removed by filtration and the solvent was concentrated to dryness under reduced pressure. The residue was purified by column chromatography (solvent: n-hexane/ethyl acetate=10/1 to 5/1) using silica gel to obtain the desired compound (17.4 g, yield: 48%) in the form of colorless needle-shaped crystals.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

A solution of 2-ethoxycarbonylmethoxy-3-methoxybenzaldehyde (2.00 g) and potassium tert-butoxide (96 mg) in tetrahydrofuran (20 ml) was stirred for 1 hour under ice-cooling. Water was added to the reaction mixture, and the solution was neutralized with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by preparative thin layer chromatography (n-hexane:ethyl acetate=7:1, v/v) to give 2-ethoxycarbonyl-7-methoxybenzofuran (360 mg).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DE Shelke, BR Thorat, SN Mali… - Russian Journal of …, 2022 - Springer
… Ethyl 1-benzofuran-2-carboxylate (IIIa) and ethyl 7-methoxy-1-benzofuran-2-carboxylate (IIIb) were showed characteristic ethyl group signals at 1.40–1.46 (3H), 4.40–4.49 (2H) region; …
Number of citations: 1 link.springer.com

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